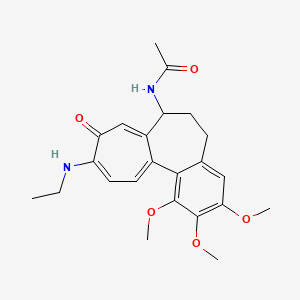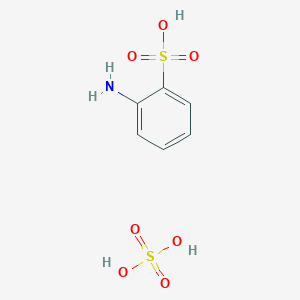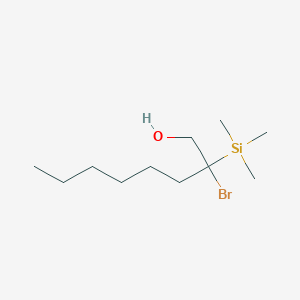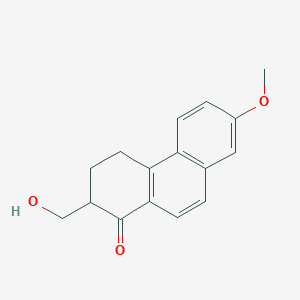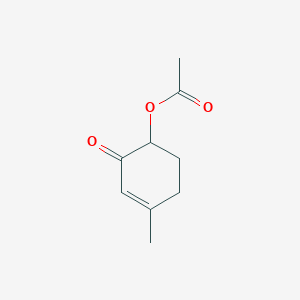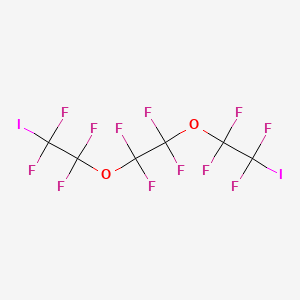
1,1,2,2-Tetrafluoro-1,2-bis(1,1,2,2-tetrafluoro-2-iodoethoxy)ethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,2-Tetrafluoro-1,2-bis(1,1,2,2-tetrafluoro-2-iodoethoxy)ethane is a fluorinated organic compound It is characterized by the presence of multiple fluorine and iodine atoms, which contribute to its unique chemical properties
Méthodes De Préparation
The synthesis of 1,1,2,2-Tetrafluoro-1,2-bis(1,1,2,2-tetrafluoro-2-iodoethoxy)ethane typically involves multiple steps. One common method starts with the reaction of trichlorethylene (TCE) and hydrogen fluoride (HF) to produce 1,1,1-trifluoro-2-chloroethane (HCFC-133a). This intermediate is then subjected to further fluorination at higher temperatures to yield 1,1,1,2-tetrafluoroethane (HFC-134a)
Analyse Des Réactions Chimiques
1,1,2,2-Tetrafluoro-1,2-bis(1,1,2,2-tetrafluoro-2-iodoethoxy)ethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of fluorinated alcohols or acids.
Reduction: Reduction reactions can convert the iodine atoms to hydrogen, resulting in the formation of less halogenated derivatives.
Substitution: The iodine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, using appropriate reagents and conditions.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles like sodium hydroxide (NaOH) for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1,2,2-Tetrafluoro-1,2-bis(1,1,2,2-tetrafluoro-2-iodoethoxy)ethane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems, especially in the context of fluorinated biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.
Mécanisme D'action
The mechanism of action of 1,1,2,2-Tetrafluoro-1,2-bis(1,1,2,2-tetrafluoro-2-iodoethoxy)ethane involves its interaction with molecular targets through its fluorine and iodine atoms. These interactions can influence various biochemical pathways, leading to specific biological effects. For example, the compound can form stable complexes with enzymes or receptors, modulating their activity and function.
Comparaison Avec Des Composés Similaires
1,1,2,2-Tetrafluoro-1,2-bis(1,1,2,2-tetrafluoro-2-iodoethoxy)ethane can be compared with other similar compounds, such as:
1,1,2,2-Tetrafluoroethane: A simpler fluorinated compound with fewer iodine atoms, used primarily as a refrigerant.
1,1,2,2-Tetrafluoro-1,2-diphenylethane: A fluorinated aromatic compound with different structural features and applications.
1,2-Dichloro-1,1,2,2-tetrafluoroethane: A chlorinated and fluorinated compound with distinct chemical properties and uses.
Propriétés
Numéro CAS |
64053-21-0 |
|---|---|
Formule moléculaire |
C6F12I2O2 |
Poids moléculaire |
585.85 g/mol |
Nom IUPAC |
1,1,2,2-tetrafluoro-1,2-bis(1,1,2,2-tetrafluoro-2-iodoethoxy)ethane |
InChI |
InChI=1S/C6F12I2O2/c7-1(8,19)3(11,12)21-5(15,16)6(17,18)22-4(13,14)2(9,10)20 |
Clé InChI |
SJRNWNLCSUONBO-UHFFFAOYSA-N |
SMILES canonique |
C(C(OC(C(F)(F)I)(F)F)(F)F)(OC(C(F)(F)I)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


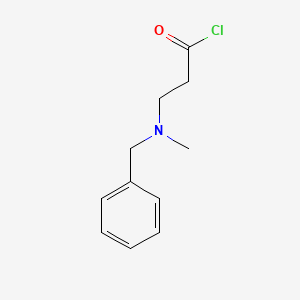
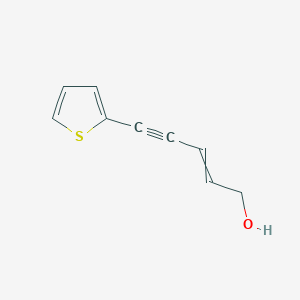
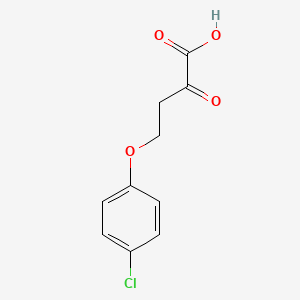
![Benzene, 1-methyl-4-[(phenylethynyl)thio]-](/img/structure/B14507644.png)
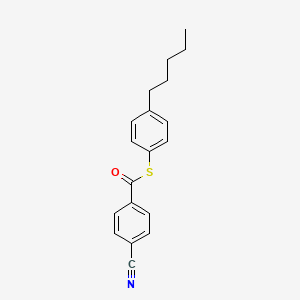
![Bis[2-(4-phenylpiperazin-1-yl)ethyl] 2-amino-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxylate](/img/structure/B14507666.png)
![2',3-Dimethoxy-6,7'-dimethyl[2,9'-bianthracene]-1,4',5',8,9,10'-hexol](/img/structure/B14507672.png)
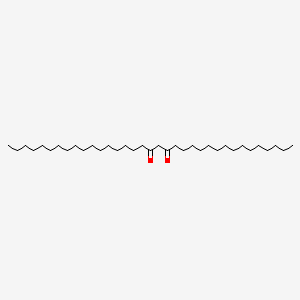
![[1-Methoxy-2-(2-phenylcyclopenten-1-yl)cyclopentyl]benzene](/img/structure/B14507678.png)
